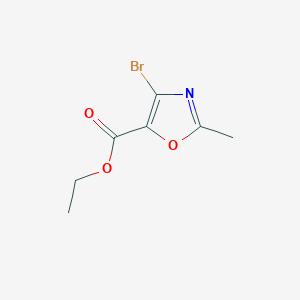

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate

Descripción

Historical Evolution of Oxazole Research Paradigms

Oxazole chemistry originated in the late 19th century with the first synthesis of 2-methyl oxazole in 1876. Early studies focused on elucidating the aromaticity and reactivity of the oxazole ring, which contains one oxygen and one nitrogen atom separated by a carbon atom. The discovery of penicillin in the early 20th century, which contains a thiazole ring structurally analogous to oxazoles, spurred interest in heterocyclic compounds for biomedical applications.

Key milestones include Emil Fischer’s 1896 development of the Fischer oxazole synthesis, enabling the preparation of 2,5-disubstituted oxazoles via cyanohydrin-aldehyde condensation. Later, Van Leusen’s 1972 method expanded synthetic access to 5-substituted oxazoles using TosMIC (tosylmethyl isocyanide) and aldehydes under mild conditions. These advances established oxazoles as versatile scaffolds for drug discovery and materials science.

Significance of Brominated Oxazoles in Contemporary Chemical Sciences

Brominated oxazoles, such as ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate, are prized for their enhanced reactivity and bioactivity. The electronegative bromine atom at the 4-position facilitates nucleophilic aromatic substitution, enabling precise functionalization. Comparative studies highlight bromine’s role in modulating electronic properties and binding affinity:

Table 1: Comparative Properties of Brominated vs. Non-Brominated Oxazoles

| Property | Brominated Oxazoles | Non-Brominated Oxazoles |

|---|---|---|

| Reactivity | High (due to Br leaving group) | Moderate |

| Aromatic Substitution | Prefers C4 and C5 positions | Prefers C2 and C5 positions |

| Bioactivity (MIC)* | 0.5–5.0 µg/mL (antimicrobial) | 10–50 µg/mL (antimicrobial) |

MIC = Minimum Inhibitory Concentration against *Staphylococcus aureus.

Brominated derivatives also serve as intermediates in synthesizing natural products like annuloline and pharmaceuticals such as oxaprozin. Their utility in cross-coupling reactions (e.g., Suzuki-Miyaura) further underscores their importance in constructing complex molecules.

Research Trajectory of Ethyl 4-Bromo-2-Methyl-1,3-Oxazole-5-Carboxylate in Academic Literature

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate has emerged as a focal point in methodological studies due to its multifunctional structure. Early syntheses relied on Robinson-Gabriel dehydration of 2-acylaminoketones or Van Leusen reactions with aldehydes. Recent innovations include photomediated [3 + 2] cycloadditions between diazo compounds and nitriles, which enable metal-free, reagent-economical routes to oxazole cores.

Table 2: Synthetic Methods for Ethyl 4-Bromo-2-Methyl-1,3-Oxazole-5-Carboxylate

The compound’s ester group at C5 enhances solubility for subsequent derivatization, while the methyl group at C2 stabilizes the ring against oxidation. Current research explores its use in synthesizing deuterium-labeled analogs and heterocyclic hybrids for targeted drug delivery systems.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDKTWZYOCUEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934872-16-8 | |

| Record name | ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-2-methylpropanoic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.

Major Products

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate typically involves the bromination of precursor compounds under controlled conditions. For example, one synthetic route involves the use of bromine in the presence of lithium hexamethyldisilazane in organic solvents like tetrahydrofuran or dimethylformamide at low temperatures . This method highlights the compound's versatility in synthetic organic chemistry.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds related to ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate exhibit significant antimicrobial properties. A study focused on oxazole derivatives found that certain modifications can enhance their effectiveness against various bacterial strains . This suggests potential applications in developing new antimicrobial agents.

2. Inhibitors in Biological Pathways

The compound has been investigated for its role as an inhibitor in biological pathways. For instance, derivatives of oxazoles have shown promise as inhibitors of specific enzymes involved in metabolic processes, which could be beneficial in treating diseases linked to these pathways .

3. Drug Development

The unique structural features of ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate make it a candidate for drug development. Its ability to act as a scaffold for further modifications allows for the exploration of new pharmacological activities. Research has indicated that modifications to the oxazole ring can lead to compounds with improved bioactivity and selectivity .

Case Study 1: Antimicrobial Activity

A series of synthesized oxazole derivatives, including ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate, were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for development into new antimicrobial therapies .

Case Study 2: Enzyme Inhibition

In a study evaluating the inhibitory effects of various oxazole derivatives on specific enzymes, ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate was identified as a moderate inhibitor of an enzyme implicated in metabolic disorders. The structure–activity relationship (SAR) analysis suggested that further modifications could enhance its inhibitory potency .

Data Table: Summary of Synthesis and Applications

Mecanismo De Acción

The mechanism of action of Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The table below highlights key structural differences and similarities between the target compound and related oxazole derivatives:

Key Observations :

- Bromine Position : Bromine at C4 (target compound) vs. C5 () alters electronic distribution and steric accessibility. Bromine at C4 is more conducive to Suzuki-Miyaura couplings due to proximity to the carboxylate group.

- Methyl vs. Bulkier Groups : The methyl group at C2 (target) reduces steric hindrance compared to methoxyphenyl () or trifluoromethyl () substituents, affecting reaction yields in cross-couplings .

- Functional Handles: Chloromethyl () and amino () groups provide sites for further derivatization, unlike the bromo-methyl combination in the target compound.

Actividad Biológica

Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate (CAS No. 1934872-16-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity, synthesis, and potential applications of this compound based on recent research findings.

- Molecular Formula : C8H8BrN2O3

- Molecular Weight : 234.05 g/mol

- Structure : The compound features a bromine atom at the 4-position of the oxazole ring and an ethyl ester group at the 5-position, contributing to its unique reactivity and biological profile.

1. Inhibition of Prolyl Oligopeptidase (PREP)

Recent studies have highlighted the inhibitory effects of oxazole derivatives on prolyl oligopeptidase (PREP), a serine protease implicated in various neurodegenerative diseases. Ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate has shown promising results in inhibiting PREP activity.

- IC50 Values : Preliminary data suggest that compounds structurally related to ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate can exhibit IC50 values in the low nanomolar range against PREP, indicating strong inhibitory potential .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human T acute lymphoblastic leukemia (CEM) | <0.5 | Induction of apoptosis via caspase activation |

| Breast adenocarcinoma (MCF-7) | 0.76 | Cell cycle arrest and apoptosis induction |

| Melanoma (MEL-8) | 1.47 | Apoptotic pathway activation |

These results indicate that ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate may serve as a lead compound for developing new anticancer agents .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the oxazole ring and substituents significantly impact its potency against cancer cell lines.

- Electron Donating Groups (EDGs) : Compounds with EDGs showed enhanced activity.

- Electron Withdrawing Groups (EWGs) : The introduction of EWGs generally decreased biological potency .

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate was tested for its ability to reduce oxidative stress in neuronal cells. The compound demonstrated significant protective effects against hydrogen peroxide-induced cytotoxicity, suggesting its potential application in treating neurodegenerative disorders .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor efficacy of this compound in vivo using xenograft models. Administration of ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate resulted in a marked reduction in tumor size compared to controls, further supporting its potential as an anticancer therapeutic .

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 4-bromo-2-methyl-1,3-oxazole-5-carboxylate?

The synthesis typically involves cyclization and functionalization of oxazole precursors. For example, oxazole carboxylates can be synthesized via condensation of urea with methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate under reflux in ethanol, followed by bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) . Characterization via TLC, melting point analysis, and spectroscopic methods (IR, NMR, mass spectrometry) is critical to confirm purity and regioselectivity .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown using solvent mixtures (e.g., petroleum ether/ethyl acetate 95:5) and analyzed with programs like SHELXL for refinement and ORTEP-3 for graphical representation . Hydrogen bonding (C-H···O, C-H···N) and π-π stacking interactions are key features to analyze .

Q. What spectroscopic techniques are essential for validating the molecular structure?

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at 2-position, bromine at 4-position).

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations.

- Mass spectrometry : Verify molecular ion peaks (e.g., EI-MS m/z 170.069 for methyl oxazole intermediates) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice be quantitatively analyzed?

Hirschfeld surface analysis partitions molecular surfaces to quantify intermolecular contacts. For example, H···H interactions (34.4% contribution) dominate in related oxazole carboxylates, while C···C interactions are minimal (2.5%) . Software like CrystalExplorer can visualize these interactions and calculate fingerprint plots.

Q. How might NMR data contradictions arise during characterization, and how can they be resolved?

Discrepancies in splitting patterns or chemical shifts may stem from dynamic processes (e.g., ring puckering) or solvent effects. Variable-temperature NMR or computational modeling (DFT calculations) can resolve ambiguities. For oxazole derivatives, coupling constants and NOE correlations help distinguish between rotamers .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These models correlate with experimental reactivity data, such as electrophilic substitution at the oxazole ring .

Q. How can regioselective bromination be optimized for this oxazole derivative?

Bromination is influenced by electronic and steric factors. Substituents at the 2-methyl group direct bromination to the 4-position. Reaction conditions (temperature, solvent polarity) and catalysts (e.g., FeCl₃) can enhance selectivity. Monitoring via LC-MS ensures minimal side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.